Chk2-IN-1

Description

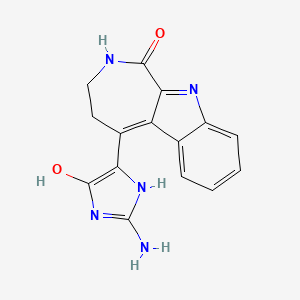

Structure

3D Structure

Properties

IUPAC Name |

5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEPRPGFGRQXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chk2-IN-1: A Technical Guide to its Function in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a central transducer in the DNA Damage Response (DDR) pathway. Activated in response to genotoxic stress, particularly DNA double-strand breaks (DSBs), Chk2 orchestrates a range of cellular outcomes including cell cycle arrest, DNA repair, and apoptosis to maintain genomic integrity. The dysregulation of the Chk2 signaling pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Chk2-IN-1 is a potent and selective small molecule inhibitor of Chk2. This document provides a comprehensive technical overview of the function of this compound, its mechanism of action within the DNA damage response, relevant quantitative data, detailed experimental protocols, and its application in research and drug development.

The Role of Chk2 in the DNA Damage Response

The cellular response to DNA damage is a complex signaling network primarily coordinated by two key kinase cascades: the ATM-Chk2 and the ATR-Chk1 pathways.[1] The ATM-Chk2 pathway is principally activated by DNA double-strand breaks (DSBs).[1]

Upon DNA damage, the Mre11-Rad50-Nbs1 (MRN) sensor complex recruits and activates the Ataxia-Telangiectasia Mutated (ATM) kinase at the site of the break.[2] Activated ATM then phosphorylates Chk2 at Threonine 68 (T68) within its N-terminal SQ/TQ cluster domain.[2][3][4] This initial phosphorylation event triggers the homodimerization of Chk2, leading to a series of autophosphorylation events in trans at residues T383 and T387 within the catalytic domain, which are required for full kinase activation.[2][3][4]

Once fully active, Chk2 acts as a signal transducer, phosphorylating a multitude of downstream substrates to elicit an appropriate cellular response.[5][6] Key downstream targets and their functional outcomes include:

-

Cell Cycle Arrest: Chk2 phosphorylates Cdc25A and Cdc25C phosphatases, marking them for degradation or sequestration in the cytoplasm.[2][7][8] This prevents the activation of cyclin-dependent kinases (CDKs) and leads to cell cycle arrest at the G1/S and G2/M transitions, providing time for DNA repair.[2][5][7]

-

p53 Stabilization and Apoptosis: Chk2 phosphorylates the tumor suppressor p53 on Serine 20.[2][9] This phosphorylation disrupts the interaction between p53 and its negative regulator MDM2, leading to p53 stabilization, accumulation, and the transcriptional activation of pro-apoptotic genes.[2][4][9] Chk2 can also phosphorylate MdmX, further promoting p53 accumulation.[3][5]

-

DNA Repair: Chk2 participates in the regulation of DNA repair pathways. It phosphorylates BRCA1 (on Ser-988) and BRCA2, influencing the balance between homologous recombination (HR) and non-homologous end joining (NHEJ) repair pathways, generally promoting the high-fidelity HR pathway.[2][5][10]

This compound: A Potent and Selective Chk2 Inhibitor

This compound is a chemical compound identified as a potent and selective inhibitor of Checkpoint Kinase 2. Its primary function is to block the catalytic activity of Chk2, thereby disrupting the cellular response to DNA damage mediated by this kinase.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound | Target Kinase | IC50 (nM) | Selectivity (Chk1/Chk2) |

| This compound | Chk2 | 13.5 | ~16-fold |

| This compound | Chk1 | 220.4 |

Data sourced from MedChemExpress.[11]

This data highlights the potency of this compound against Chk2 and its selectivity over the related checkpoint kinase, Chk1.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the Chk2 signaling pathway and the mechanism by which this compound exerts its effects.

Caption: The ATM-Chk2 signaling pathway in response to DNA double-strand breaks.

By inhibiting the kinase activity of Chk2, this compound prevents the phosphorylation of these downstream targets, thereby blocking the signaling cascade.

Caption: Mechanism of action of this compound in the DNA damage response pathway.

Experimental Protocols

The following sections detail methodologies for key experiments used to characterize Chk2 inhibitors like this compound.

In Vitro Chk2 Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kits (e.g., BPS Bioscience, Promega) and is designed to measure the kinase activity of purified Chk2 and the inhibitory effect of compounds.[12][13][14] The principle involves quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant active Chk2 enzyme

-

Chk2 Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[13]

-

Substrate peptide (e.g., CHKtide: KKKVSRSGLYRSPSMPENLNRPR)[15][16]

-

ATP solution

-

This compound (or other test inhibitor) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Reagents (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer. Prepare serial dilutions of this compound in 1x Kinase Assay Buffer at 10-fold the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the CHKtide substrate.

-

Reaction Setup:

-

To "Test Inhibitor" wells, add 2.5 µL of the diluted this compound solution.

-

To "Positive Control" (uninhibited) and "Blank" wells, add 2.5 µL of inhibitor buffer (containing DMSO).

-

Add 12.5 µL of the Master Mix to all wells except the "Blank".

-

To the "Blank" wells, add 10 µL of 1x Kinase Assay Buffer.

-

-

Enzyme Addition: Dilute the recombinant Chk2 enzyme to the desired concentration (e.g., 2.5 ng/µL) in 1x Kinase Assay Buffer.[12] Initiate the reaction by adding 10 µL of the diluted Chk2 enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to all wells to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate at room temperature for 30-45 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the "Blank" reading from all other measurements.

-

Calculate the percent inhibition for each concentration of this compound relative to the "Positive Control".

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for an in vitro luminescence-based Chk2 kinase assay.

Western Blotting for Cellular Chk2 Activity

This protocol assesses the effect of this compound on the phosphorylation of Chk2 and its downstream targets in a cellular context.

Materials:

-

Cell line of interest (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., Doxorubicin, Etoposide, or ionizing radiation)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Chk2 (T68), anti-phospho-Chk2 (S516), anti-total Chk2, anti-phospho-p53 (S20), anti-total p53, anti-GAPDH or β-actin (loading control).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Induce DNA Damage: Add a DNA damaging agent (e.g., 1 µM Doxorubicin) or expose cells to ionizing radiation (e.g., 4 Gy) and incubate for the desired time (e.g., 1-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to determine the effect of this compound on target phosphorylation.

Applications in Research and Drug Development

Chk2 inhibitors, including this compound, are valuable tools for both basic research and therapeutic development.

-

Sensitizing Cancer Cells: The primary rationale for developing Chk2 inhibitors is to enhance the efficacy of DNA-damaging agents like chemotherapy and radiation.[8][17][18] In cancer cells with defective p53 or other checkpoint components, abrogating the Chk2-mediated G2/M checkpoint can force cells with damaged DNA into mitosis, leading to mitotic catastrophe and cell death.[8][19]

-

Protecting Normal Tissues: Paradoxically, inhibiting Chk2 may also protect normal, p53-proficient tissues from the side effects of genotoxic therapies.[8][18][19] In these cells, Chk2 is a key mediator of p53-dependent apoptosis. Blocking this pathway could reduce the apoptotic death of healthy cells during cancer treatment.[18]

-

Synthetic Viability/Lethality: The concept of synthetic lethality is being explored with Chk2 inhibitors. For instance, combining Chk2 inhibition with PARP inhibitors has been investigated as a strategy to suppress hematologic toxicity from PARP inhibitor treatment.[20][21]

-

Research Tool: this compound serves as a crucial chemical probe to dissect the complex roles of Chk2 in the DNA damage response, cell cycle control, and apoptosis, helping to elucidate its function in both normal and pathological conditions.[5]

Conclusion

This compound is a potent and selective inhibitor of the Chk2 kinase, a central player in the cellular response to DNA damage. By blocking the catalytic function of Chk2, it prevents the phosphorylation of downstream substrates, thereby disrupting cell cycle checkpoints, apoptosis, and DNA repair signaling. This mechanism provides a dual therapeutic rationale: sensitizing p53-deficient tumors to genotoxic agents while potentially protecting normal tissues. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug developers working to understand and therapeutically target the DNA damage response pathway.

References

- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of chk2 in Response to DNA Damage in Cancer Cells [sc.journals.umz.ac.ir]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Chk2/hCds1 functions as a DNA damage checkpoint in G1 by stabilizing p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. promega.com [promega.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. kinase-screen.mrc.ac.uk [kinase-screen.mrc.ac.uk]

- 17. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]

- 18. Investigation into the Neuroprotective and Therapeutic Potential of Plant-Derived Chk2 Inhibitors [mdpi.com]

- 19. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. biorxiv.org [biorxiv.org]

Chk2-IN-1 and the p53 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the checkpoint kinase 2 (Chk2) inhibitor, Chk2-IN-1, and its role in the context of the p53 signaling pathway. This document details the mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the core signaling pathways and workflows.

Introduction: The Guardians of the Genome - Chk2 and p53

The integrity of the genome is paramount for cellular health, and intricate signaling networks have evolved to respond to DNA damage. Two key players in this response are the tumor suppressor protein p53 and the checkpoint kinase Chk2.

p53 , often dubbed the "guardian of the genome," is a transcription factor that plays a central role in preventing cancer formation.[1] In response to cellular stress, such as DNA damage, p53 is activated and can induce cell cycle arrest, apoptosis (programmed cell death), or senescence, thereby preventing the propagation of cells with damaged DNA.[1][2] The activity of p53 is tightly regulated, in part, by the MDM2 protein, which targets p53 for degradation under normal conditions.[3][4]

Chk2 is a serine/threonine kinase that acts as a crucial transducer in the DNA damage response pathway.[5][6] Following DNA double-strand breaks, Chk2 is activated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[5][7] Activated Chk2 then phosphorylates a variety of downstream targets to orchestrate the cellular response to DNA damage, including cell cycle arrest and apoptosis.[5][8]

The Interplay: Chk2's Role in p53 Activation

A primary mechanism by which Chk2 exerts its tumor-suppressive functions is through the activation of p53. In response to DNA damage, activated Chk2 directly phosphorylates p53 at specific residues, most notably Serine 20 (Ser20) in humans.[3][4] This phosphorylation event is critical as it disrupts the interaction between p53 and its negative regulator, MDM2.[3][4] By preventing MDM2-mediated ubiquitination and subsequent degradation, Chk2-mediated phosphorylation leads to the stabilization and accumulation of p53 in the nucleus.[2][3] This stabilized p53 is then free to activate the transcription of its target genes, such as p21, which mediates cell cycle arrest.[3]

The ATM-Chk2-p53 signaling axis is a cornerstone of the DNA damage response. Upon DNA damage, ATM phosphorylates Chk2 at Threonine 68 (Thr68), leading to Chk2 dimerization and full activation.[9] Activated Chk2 then phosphorylates p53 on Ser20, contributing to its stabilization and activation.[3][9] This cascade ensures a rapid and robust response to genotoxic stress.

This compound: A Potent and Selective Chk2 Inhibitor

This compound is a potent and selective small molecule inhibitor of Chk2.[10] Its primary mechanism of action is to block the kinase activity of Chk2, thereby preventing the phosphorylation of its downstream substrates, including p53.[5] By inhibiting Chk2, this compound can abrogate the DNA damage-induced stabilization of p53 and the subsequent cellular responses.[5]

The selectivity of a kinase inhibitor is a critical parameter. This compound has been shown to be significantly more potent against Chk2 compared to the related checkpoint kinase, Chk1.[10] This selectivity is important for dissecting the specific roles of Chk2 in cellular processes.

Quantitative Data on Chk2 Inhibitors

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound and other relevant Chk2 inhibitors.

| Inhibitor | Target | IC50 (nM) | Notes |

| This compound | Chk2 | 13.5[10] | Potent and selective Chk2 inhibitor.[10] |

| Chk1 | 220.4[10] | Demonstrates selectivity for Chk2 over Chk1.[10] | |

| CCT241533 | Chk2 | 3[11] | ATP competitive inhibitor.[11] |

| Chk1 | 245[11] | Over 80-fold selectivity for Chk2.[11] | |

| PV1019 | Chk2 | 138[12] | Inhibits Chk2 autophosphorylation.[12] |

| PV788 | Chk2 | 1.36[13] | Highly potent Chk2 inhibitor.[13] |

| Chk1 | >100,000[13] | High selectivity over Chk1.[13] | |

| PV976 | Chk2 | 69.60[13] | |

| Chk1 | >100,000[13] | High selectivity over Chk1.[13] | |

| BML-277 | Chk2 | - | A selective Chk2 inhibitor used in various studies.[14][15] |

| PF-0477736 | Chk1/Chk2 | - | Dual inhibitor of Chk1 and Chk2.[16] |

Experimental Protocols

In Vitro Chk2 Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound like this compound on Chk2 kinase activity in vitro.

Objective: To determine the IC50 of an inhibitor against Chk2.

Materials:

-

Recombinant human Chk2 enzyme

-

Chk2 substrate (e.g., a peptide containing the Chk2 recognition motif)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Plate reader

Procedure:

-

Prepare a serial dilution of the test inhibitor in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the Chk2 substrate, and the diluted inhibitor.

-

Add the recombinant Chk2 enzyme to each well to initiate the reaction, except for the negative control wells.

-

Add ATP to all wells to start the kinase reaction.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

The luminescence or fluorescence signal, which is proportional to the kinase activity, is measured using a plate reader.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of p53 Phosphorylation

This protocol describes how to assess the effect of a Chk2 inhibitor on the phosphorylation of p53 in cultured cells following DNA damage.

Objective: To determine if a Chk2 inhibitor can block the DNA damage-induced phosphorylation of p53 at Ser20.

Materials:

-

Cell line (e.g., a human cancer cell line with wild-type p53)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., etoposide or ionizing radiation)

-

Test inhibitor (e.g., this compound)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p53 (Ser20), anti-total p53, anti-Chk2, and a loading control (e.g., anti-actin or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the Chk2 inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Induce DNA damage by adding a DNA damaging agent or by exposing the cells to ionizing radiation.

-

Incubate the cells for a further period to allow for the DNA damage response to occur.

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p53 (Ser20) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total p53, Chk2, and a loading control to ensure equal protein loading.

Visualizing the Core Pathways and Workflows

The ATM-Chk2-p53 Signaling Pathway

Caption: The ATM-Chk2-p53 signaling pathway in response to DNA damage.

Experimental Workflow for In Vitro Kinase Assay

Caption: A generalized workflow for an in vitro Chk2 kinase assay.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA damage-induced activation of p53 by the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chk2/hCds1 functions as a DNA damage checkpoint in G1 by stabilizing p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ATM–Chk2–p53 activation prevents tumorigenesis at an expense of organ homeostasis upon Brca1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. ashpublications.org [ashpublications.org]

The Role of Chk2-IN-1 in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by integrating DNA damage signals and orchestrating cell cycle arrest, DNA repair, and apoptosis. Its role in maintaining genomic integrity makes it a compelling target for therapeutic intervention in oncology. Chk2-IN-1 is a potent and selective inhibitor of Chk2 that has emerged as a valuable tool for dissecting the intricacies of the DNA damage response (DDR) and for exploring the potential of Chk2 inhibition in cancer therapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in mediating cell cycle arrest, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Introduction to Chk2 and the Cell Cycle

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Checkpoints at the G1/S and G2/M transitions are crucial for pausing the cell cycle in response to DNA damage, allowing time for repair before proceeding to the next phase.[1] Chk2 is a key effector kinase in the DNA damage response pathway, primarily activated by Ataxia Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks (DSBs).[2][3] Once activated, Chk2 phosphorylates a cascade of downstream substrates to initiate cell cycle arrest.[4]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of Chk2, thereby preventing its kinase activity. This inhibition blocks the phosphorylation of Chk2's downstream targets, effectively abrogating its function in the DNA damage response pathway.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| Chk2 | 13.5 | [5] |

| Chk1 | 220.4 | [5] |

The data clearly indicates that this compound is a potent and selective inhibitor of Chk2, with significantly lower activity against the related checkpoint kinase, Chk1.[5]

Role of this compound in Cell Cycle Arrest

By inhibiting Chk2, this compound disrupts the signaling cascade that leads to cell cycle arrest in response to DNA damage. This can have profound effects on cell fate, particularly in cancer cells that often have compromised DNA repair pathways.

G1/S Checkpoint Arrest

In response to DNA damage, Chk2 phosphorylates and activates the tumor suppressor p53.[6] Activated p53 induces the expression of the cyclin-dependent kinase (CDK) inhibitor p21, which in turn inhibits the Cyclin E/CDK2 complex, leading to a G1/S phase arrest.[7] Chk2 also directly targets the phosphatase Cdc25A for degradation, which is required for the activation of CDK2.[8] Inhibition of Chk2 by this compound is expected to prevent p53 activation and Cdc25A degradation, thereby overriding the G1/S checkpoint.

G2/M Checkpoint Arrest

The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. Chk2 plays a pivotal role in this checkpoint by phosphorylating and inactivating the phosphatase Cdc25C.[9] Inactivated Cdc25C is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from dephosphorylating and activating the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis.[5] By inhibiting Chk2, this compound prevents the inactivation of Cdc25C, allowing for the activation of the Cyclin B1/CDK1 complex and progression into mitosis, even in the presence of DNA damage. This can lead to a phenomenon known as mitotic catastrophe, a form of apoptosis that occurs during mitosis.[10]

Quantitative Data on Cell Cycle Distribution

Table 2: Representative Effect of a Chk2 Inhibitor on Cell Cycle Distribution in Doxorubicin-Treated Primary Breast Cells

| Treatment | % G1 | % S | % G2/M |

| DMSO (Control) | 55 | 25 | 20 |

| Doxorubicin | 30 | 15 | 55 |

| Doxorubicin + Chk2 Inhibitor | 45 | 20 | 35 |

Note: This data is representative of the effects of a potent Chk2 inhibitor and is not specific to this compound. The exact percentages can vary depending on the cell line, the DNA damaging agent, and the specific inhibitor used.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Line Selection: Choose a cell line relevant to your research question. Cancer cell lines such as HCT116 (colon cancer) or U2OS (osteosarcoma) are commonly used for cell cycle studies.

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow for logarithmic growth during the experiment.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

-

Treatment:

-

For cell cycle arrest studies in the context of DNA damage, pre-treat the cells with this compound at the desired concentration (e.g., in the range of 10-100 nM, based on its IC50) for a specific duration (e.g., 1-2 hours) before inducing DNA damage.

-

Induce DNA damage using a genotoxic agent such as doxorubicin, etoposide, or ionizing radiation at a pre-determined effective dose.

-

Incubate the cells for a further period (e.g., 16-24 hours) to allow for the induction of cell cycle arrest.

-

Include appropriate controls: untreated cells, cells treated with the DNA damaging agent alone, and cells treated with this compound alone.

-

Western Blot Analysis of Chk2 Pathway Proteins

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the Chk2 signaling pathway.

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Recommended primary antibodies include:

-

Phospho-Chk2 (Thr68)

-

Total Chk2

-

Phospho-p53 (Ser20)

-

Total p53

-

p21

-

Phospho-Cdc25C (Ser216)

-

Total Cdc25C

-

GAPDH or β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic populations.

-

Cell Fixation:

-

Wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000-20,000 events per sample.

-

Use the DNA content (fluorescence intensity) to gate the cell populations into G1, S, and G2/M phases using appropriate cell cycle analysis software.

-

Visualizations

Chk2 Signaling Pathway in Cell Cycle Arrest

Caption: Chk2 signaling pathway leading to cell cycle arrest.

Experimental Workflow for Studying this compound

Caption: A typical experimental workflow for investigating this compound.

Logical Relationship of this compound Action

Caption: Logical flow of this compound's impact on cell cycle.

Conclusion

This compound is a powerful and selective tool for the investigation of Chk2's role in the DNA damage response and cell cycle control. By inhibiting Chk2, this compound can effectively abrogate both G1/S and G2/M checkpoints, leading to continued cell cycle progression in the presence of DNA damage. This characteristic makes this compound a valuable asset for basic research and a promising lead for the development of novel cancer therapeutics, particularly in combination with DNA-damaging agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of Chk2 inhibition in their specific areas of interest. Further research into the precise effects of this compound across a broader range of cancer cell lines will be crucial for its translation into clinical applications.

References

- 1. Drawing diagrams – Software development for researchers [danielk.developer.irf.se]

- 2. Different p53 genotypes regulating different phosphorylation sites and subcellular location of CDC25C associated with the formation of polyploid giant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. The cell cycle checkpoint kinase Chk2 is a negative regulator of mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chk1, but not Chk2, inhibits Cdc25 phosphatases by a novel common mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chk2 regulates cell cycle progression during mouse oocyte maturation and early embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]

Chk2 Inhibition and the Induction of Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage.[1] Activation of Chk2 can lead to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis.[1] Consequently, inhibitors of Chk2 are being actively investigated as potential anticancer therapeutics, particularly in combination with DNA-damaging agents. This technical guide provides an in-depth overview of the apoptotic pathways induced by Chk2 inhibition, focusing on the mechanisms of action of representative inhibitors. While the specific compound "Chk2-IN-1" is not widely documented in peer-reviewed literature, this guide will focus on well-characterized Chk2 inhibitors, namely CCT241533 and AZD7762 , to provide a comprehensive understanding of the core principles of Chk2 inhibition-induced apoptosis.

Core Mechanism of Chk2 Activation and Inhibition

In response to DNA double-strand breaks (DSBs), the ATM (ataxia telangiectasia mutated) kinase phosphorylates Chk2 at threonine 68 (T68).[2][3] This initial phosphorylation event triggers Chk2 dimerization and subsequent autophosphorylation at multiple sites, leading to its full activation.[2] Activated Chk2 then phosphorylates a range of downstream targets to mediate the DNA damage response, including key regulators of apoptosis such as p53 and E2F-1.[4]

Chk2 inhibitors, such as CCT241533 and AZD7762, are typically ATP-competitive molecules that bind to the kinase domain of Chk2, preventing its catalytic activity.[2][5] By blocking the phosphorylation of its downstream substrates, these inhibitors disrupt the DNA damage response, leading to aberrant cell cycle progression and, ultimately, apoptosis, particularly in cancer cells with compromised p53 function.[5]

This compound Induced Apoptosis Pathways

Inhibition of Chk2 can trigger apoptosis through both p53-dependent and p53-independent mechanisms.

p53-Dependent Apoptosis

A primary mechanism by which Chk2 inhibitors induce apoptosis is through the modulation of the p53 pathway. In response to DNA damage, Chk2 phosphorylates p53 on Serine 20, which disrupts the interaction between p53 and its negative regulator, MDM2. This leads to the stabilization and accumulation of p53, which can then transcriptionally activate pro-apoptotic genes such as BAX and PUMA. Inhibition of Chk2 can prevent this p53 stabilization, but paradoxically, in p53-deficient tumors, Chk2 inhibition can enhance the cytotoxic effects of DNA-damaging agents by forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[5]

p53-Independent Apoptosis

Chk2 inhibition can also induce apoptosis independently of p53. One key substrate of Chk2 is the transcription factor E2F-1. Chk2 phosphorylation stabilizes E2F-1, which can then promote the expression of pro-apoptotic genes. Furthermore, abrogation of the G2/M checkpoint by Chk2 inhibitors forces cells with damaged DNA into mitosis, a process known as mitotic catastrophe, which ultimately leads to apoptotic cell death.[5] This is particularly relevant in p53-deficient cancer cells that are more reliant on the G2/M checkpoint for survival after DNA damage.

Quantitative Data on Chk2 Inhibitor-Induced Apoptosis

The following tables summarize quantitative data on the pro-apoptotic effects of the Chk2 inhibitors CCT241533 and AZD7762.

| Inhibitor | Cell Line | Parameter | Value | Reference |

| CCT241533 | - | IC50 (Chk2 kinase) | 3 nM | [2][6] |

| CCT241533 | HT-29 | GI50 | 1.7 µM | [6] |

| CCT241533 | HeLa | GI50 | 2.2 µM | [6] |

| CCT241533 | MCF-7 | GI50 | 5.1 µM | [6] |

| Combination Treatment | Cell Line | Treatment | Apoptosis (%) | Reference |

| AZD7762 + Bendamustine | KMS-12-PE | 50 µM Bendamustine | 3% | [5] |

| AZD7762 + Bendamustine | KMS-12-PE | 50 µM Bendamustine + 100 nM AZD7762 | 25% | [5] |

| AZD7762 + Bendamustine | KMS-12-PE | 100 µM Bendamustine | 5% | [5] |

| AZD7762 + Bendamustine | KMS-12-PE | 100 µM Bendamustine + 100 nM AZD7762 | 35% | [5] |

| AZD7762 + Melphalan | KMS-12-PE | 10 µM Melphalan | 5% | [5] |

| AZD7762 + Melphalan | KMS-12-PE | 10 µM Melphalan + 100 nM AZD7762 | 25% | [5] |

| AZD7762 + Melphalan | KMS-12-PE | 25 µM Melphalan | 15% | [5] |

| AZD7762 + Melphalan | KMS-12-PE | 25 µM Melphalan + 100 nM AZD7762 | 45% | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the context of Chk2 inhibitor-induced apoptosis are provided below.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is a standard method for quantifying apoptosis by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Treated and untreated control cells

-

Flow cytometer

Procedure:

-

Cell Preparation: Treat cells with the Chk2 inhibitor at the desired concentrations and for the appropriate duration. Include untreated and positive controls.

-

Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium which may contain apoptotic cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot Analysis of Apoptosis Markers

This protocol is used to detect changes in the expression and cleavage of key apoptotic proteins.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-Chk2 (S516), anti-γH2AX)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.

Conclusion

Inhibitors of Chk2, such as CCT241533 and AZD7762, represent a promising class of anticancer agents. Their ability to induce apoptosis, particularly in combination with DNA-damaging therapies and in p53-deficient tumors, underscores their therapeutic potential. A thorough understanding of the underlying molecular pathways and the use of robust experimental protocols are essential for the continued development and successful clinical translation of these targeted therapies. This guide provides a foundational framework for researchers and drug development professionals working in this exciting field.

References

- 1. CHEK2 - Wikipedia [en.wikipedia.org]

- 2. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

Upstream Activators of Chk2 and Their Inhibition by Chk2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by integrating DNA damage signals and orchestrating cellular responses, including cell cycle arrest, DNA repair, and apoptosis.[1][2] Its activation is a key event in the DNA damage response (DDR) pathway, primarily initiated by ataxiatelangiectasia mutated (ATM) kinase in response to DNA double-strand breaks (DSBs).[1][3] Given its central role in genome integrity, Chk2 has emerged as a significant target for therapeutic intervention in oncology.

This technical guide provides an in-depth analysis of the upstream activators of Chk2 and explores the inhibitory effects of Chk2-IN-1, a potent and selective Chk2 inhibitor. While this compound is a direct inhibitor of Chk2, this paper will also address the current understanding of its selectivity and whether it affects the upstream components of the Chk2 signaling cascade.

Chk2 Signaling Pathway and Upstream Activation

The activation of Chk2 is a tightly regulated process initiated by the sensing of DNA damage. The canonical pathway for Chk2 activation is predominantly triggered by DSBs and proceeds as follows:

-

DNA Damage Recognition: The Mre11-Rad50-Nbs1 (MRN) complex recognizes and binds to DSBs.

-

ATM Activation: This binding recruits and activates ATM, a master regulator of the DDR.[1]

-

Chk2 Phosphorylation by ATM: Activated ATM phosphorylates Chk2 on Threonine 68 (Thr68) within its N-terminal SQ/TQ cluster domain (SCD).[1]

-

Chk2 Dimerization and Autophosphorylation: The phosphorylation of Thr68 induces a conformational change in Chk2, leading to its homodimerization. This dimerization facilitates the trans-autophosphorylation of Chk2 on Threonine 383 and Threonine 387 in the activation loop of the kinase domain, resulting in full kinase activity.

-

Downstream Signaling: Activated Chk2 then phosphorylates a multitude of downstream substrates, including p53, Cdc25A, and Cdc25C, to mediate cell cycle arrest, and BRCA1 to promote DNA repair.[1]

While ATM is the primary upstream activator of Chk2 in response to DSBs, other kinases such as DNA-dependent protein kinase (DNA-PK) have also been implicated in Chk2 activation under specific circumstances.

Signaling Pathway Diagram

This compound: A Potent and Selective Chk2 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for Chk2.[4] It belongs to a class of compounds derived from hymenialdisine, a natural product known for its kinase inhibitory activity.[5][6]

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency.

| Kinase | IC50 (nM) | Fold Selectivity (Chk1/Chk2) |

| Chk2 | 13.5 | - |

| Chk1 | 220.4 | ~16.3 |

Data sourced from MedChemExpress.[4]

As the data indicates, this compound is approximately 16-fold more selective for Chk2 over the closely related kinase, Chk1.

Inhibition of Upstream Activators

A critical question for researchers and drug developers is whether this compound exhibits off-target effects on the upstream activators of Chk2, most notably ATM. Based on publicly available data, there is no direct evidence to suggest that this compound inhibits ATM or other upstream kinases in the DNA damage response pathway. The description of its radioprotective effects as "ATM-dependent Chk2-mediated" implies that the initiation of the signaling cascade by ATM is intact, and the inhibitory action of this compound is exerted downstream at the level of Chk2.[4][7]

The high selectivity of this compound for Chk2 over Chk1 further supports the notion of a targeted mechanism of action. However, a comprehensive kinase selectivity profile of this compound against a broad panel of human kinases, including ATM and DNA-PK, has not been published. Such a profile would be necessary to definitively rule out any off-target inhibitory effects on upstream activators.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound relies on robust and reproducible biochemical and cellular assays. Below are detailed methodologies for key experiments used to characterize kinase inhibitors.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 value of an inhibitor against a purified kinase using a luminescence-based ADP detection assay, such as ADP-Glo™.

Objective: To determine the concentration of this compound required to inhibit 50% of Chk2 kinase activity.

Materials:

-

Purified recombinant human Chk2 enzyme

-

Chk2 peptide substrate (e.g., CHKtide)

-

ATP

-

This compound (or other test inhibitor)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the inhibitor in kinase assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Kinase Reaction Setup:

-

Prepare a master mix containing the kinase assay buffer, ATP (at or near the Km for Chk2), and the Chk2 peptide substrate.

-

In a white assay plate, add the serially diluted inhibitor solutions. Include wells with vehicle (DMSO) as a no-inhibitor control and wells with no enzyme as a background control.

-

Initiate the kinase reaction by adding the purified Chk2 enzyme to all wells except the background control.

-

The final reaction volume is typically 10-25 µL.

-

-

Incubation:

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

-

ADP Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the background luminescence from all other readings.

-

Normalize the data to the no-inhibitor control (100% activity) and the no-enzyme control (0% activity).

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

-

Cellular Assay for Chk2 Inhibition (Western Blot)

This protocol describes how to assess the ability of this compound to inhibit Chk2 activity within a cellular context by measuring the phosphorylation of a downstream target.

Objective: To determine if this compound can inhibit the DNA damage-induced autophosphorylation of Chk2 at Serine 516 in cultured cells.

Materials:

-

Human cell line with a functional DDR pathway (e.g., U2OS)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., Etoposide or ionizing radiation)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-phospho-Chk2 (Ser516), anti-Chk2 (total), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Induce DNA damage by treating with a DNA damaging agent (e.g., 10 µM Etoposide for 1 hour).

-

Include an untreated control group.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-Chk2 (Ser516) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe for total Chk2 and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities and normalize the phospho-Chk2 signal to the total Chk2 signal.

-

Compare the levels of phospho-Chk2 in the inhibitor-treated samples to the vehicle-treated, DNA damage-induced control.

-

Experimental Workflow Diagram

Conclusion

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CHEK2 - Wikipedia [en.wikipedia.org]

- 3. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Radioprotection by hymenialdisine-derived checkpoint kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Downstream Targets of Checkpoint Kinase 2 (Chk2) Affected by the Inhibitor Chk2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a key transducer in the DNA damage response (DDR) pathway.[1][2] Activated primarily by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks (DSBs), Chk2 phosphorylates a multitude of downstream substrates to orchestrate cellular outcomes such as cell cycle arrest, DNA repair, or apoptosis.[1][3][4][5] This role in maintaining genomic integrity makes Chk2 a significant tumor suppressor.[1] Consequently, inhibitors targeting Chk2 have been developed as potential anticancer therapeutics, designed to sensitize cancer cells to DNA-damaging agents.

This technical guide focuses on the downstream targets of Chk2 and the effects of its inhibition, with a specific reference to Chk2-IN-1 , a potent and selective Chk2 inhibitor. We will provide a detailed overview of the Chk2 signaling pathway, summarize quantitative data on inhibitor potency and substrate phosphorylation, detail relevant experimental protocols, and visualize key pathways and workflows.

Chk2 Signaling Pathway and Downstream Targets

Upon DNA damage, ATM phosphorylates Chk2 at Threonine 68 (Thr68), leading to Chk2 dimerization and subsequent autophosphorylation, resulting in a fully active kinase.[3][6][7] Activated Chk2 then phosphorylates a wide array of effector proteins, each contributing to the overall cellular response to genotoxic stress.

The primary downstream targets of Chk2 include:

-

p53: A tumor suppressor that, upon phosphorylation by Chk2 at sites including Serine 20 (Ser20), becomes stabilized.[8][9] This stabilization disrupts the p53-MDM2 interaction, leading to the accumulation of p53 and the transcriptional activation of genes involved in cell cycle arrest (e.g., CDKN1A/p21) and apoptosis.[5][8]

-

Cdc25 Phosphatases (Cdc25A and Cdc25C): These phosphatases are critical for cell cycle progression. Chk2 phosphorylates Cdc25A (on sites like Ser123) and Cdc25C (on Ser216), marking them for ubiquitination and proteasomal degradation or sequestration in the cytoplasm.[1][7][10][11] The inactivation of Cdc25A and Cdc25C prevents the activation of cyclin-dependent kinases (CDKs) and leads to cell cycle arrest at the G1/S and G2/M transitions, respectively.[3][4]

-

BRCA1: A key protein in homologous recombination (HR), a major DNA repair pathway. Chk2 phosphorylates BRCA1 at Serine 988 (Ser988), a modification crucial for its role in promoting HR and suppressing error-prone nonhomologous recombination (NHR).[8][12][13] Inhibition of this phosphorylation event impairs DSB repair.[12][14]

-

E2F1: A transcription factor that can induce apoptosis. Chk2-mediated phosphorylation of E2F1 on Serine 364 stabilizes the protein and promotes apoptosis in both a p53-dependent and -independent manner.[1][8]

-

Other Targets: Chk2 also phosphorylates a range of other proteins involved in the DDR, including PML, MdmX, FoxM1, Lats2, and Rb, to fine-tune the cellular response.[1][3]

Impact of this compound on Downstream Targets

This compound is a potent and selective inhibitor of Chk2. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of all downstream substrates. Therefore, treatment of cells with this compound is expected to:

-

Prevent p53 stabilization by blocking its phosphorylation at key residues like Ser20.

-

Abrogate the G1/S and G2/M checkpoints by preventing the degradation of Cdc25A and Cdc25C.

-

Impair DNA repair via homologous recombination by inhibiting the phosphorylation of BRCA1 at Ser988.

-

Reduce apoptosis by preventing the stabilization and activation of E2F1.

These effects can sensitize cancer cells, particularly those deficient in other checkpoint pathways (e.g., p53-mutant tumors), to the cytotoxic effects of chemotherapy and radiation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the potency of Chk2 inhibitors and the specific phosphorylation sites on downstream targets.

Table 1: Potency of Selected Chk2 Inhibitors

| Inhibitor | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| This compound | Chk2 | 13.5 nM | [3] |

| Chk1 | 220.4 nM | [3] | |

| Isobavachalcone (IBC) | Chk2 | 3.5 µM | [14] |

| BML-277 | Chk2 | Not specified |[14] |

Table 2: Key Chk2 Substrates and Phosphorylation Sites

| Substrate | Phosphorylation Site(s) | Consequence of Phosphorylation | Reference(s) |

|---|---|---|---|

| p53 | Ser20, Ser366, Ser378, Thr387 | Stabilization, reduced MDM2 binding, activation | [8][9][15][16] |

| Cdc25A | Ser123 | Marked for proteasomal degradation, G1/S arrest | [11][17] |

| Cdc25C | Ser216 | 14-3-3 binding, cytoplasmic sequestration, G2/M arrest | [7][10] |

| BRCA1 | Ser988 (Human), Ser971 (Mouse) | Promotes homologous recombination, DSB repair | [8][12][13][14] |

| E2F1 | Ser364 | Stabilization, induction of apoptosis |[1][8] |

Visualization of Pathways and Workflows

Brief, descriptive captions are provided directly below each diagram.

Caption: Chk2 signaling pathway activated by DNA damage.

Caption: Inhibition of Chk2 by this compound blocks downstream signaling.

Caption: Workflow for validating the effect of this compound on targets.

Experimental Protocols

In Vitro Kinase Assay (for IC50 Determination)

This protocol is adapted for determining the potency of an inhibitor like this compound against Chk2 kinase.[18][19][20][21]

-

Reagents & Buffers:

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

-

Recombinant active Chk2 enzyme.

-

Chk2 substrate (e.g., a peptide corresponding to a known phosphorylation site).

-

ATP solution (containing γ-³²P-ATP for radiometric assay or for use with ADP-Glo™ assay).

-

This compound inhibitor stock solution (in DMSO).

-

Stop Solution: 7.5 M Guanidine Hydrochloride or SDS-PAGE sample buffer.

-

-

Procedure:

-

Prepare serial dilutions of this compound in Kinase Buffer. Also prepare a DMSO-only control.

-

In a 96-well or 384-well plate, add 1 µL of the inhibitor dilution (or DMSO).

-

Add 2 µL of a solution containing the Chk2 enzyme diluted in Kinase Buffer.

-

Add 2 µL of a substrate/ATP mix. The final ATP concentration should be at or near the Kₘ for Chk2.

-

Incubate the reaction at 30°C or room temperature for 30-60 minutes.

-

Stop the reaction by adding the Stop Solution.

-

Detection (Radiometric): Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ³²P-ATP, and measure the remaining radioactivity using a scintillation counter.

-

Detection (Luminescence, e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which correlates with kinase activity.[18]

-

Plot the percentage of kinase activity against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Western Blotting for Phospho-Substrate Analysis

This protocol is used to detect changes in the phosphorylation status of a specific Chk2 target in cells treated with this compound.[14][22][23][24]

-

Reagents & Buffers:

-

Cell Lysis Buffer (RIPA or similar) supplemented with a protease and phosphatase inhibitor cocktail.

-

Protein Assay Reagent (e.g., BCA).

-

SDS-PAGE Sample Buffer (Laemmli buffer).

-

Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as it contains phosphoproteins that can cause high background.

-

Primary Antibodies: Phospho-specific antibody (e.g., anti-phospho-BRCA1 Ser988) and a total protein antibody (e.g., anti-total BRCA1).

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent Substrate (ECL).

-

-

Procedure:

-

Cell Treatment & Lysis: Plate cells and, if necessary, treat with a DNA-damaging agent (e.g., etoposide, ionizing radiation) to activate Chk2. Pre-treat with this compound or DMSO for 1-2 hours before and during the damage treatment.

-

Wash cells with ice-cold PBS and lyse on ice with supplemented Lysis Buffer.

-

Clarify lysates by centrifugation and determine protein concentration.

-

SDS-PAGE and Transfer: Denature 20-50 µg of protein per sample by boiling in SDS-PAGE Sample Buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary phospho-specific antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane again as in step 7.

-

Detection: Apply the ECL substrate and visualize the signal using a chemiluminescence imaging system.

-

Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a loading control like β-actin.

-

Mass Spectrometry for Global Substrate Identification

This advanced approach can identify novel or all affected Chk2 substrates following inhibitor treatment.[10][25][26][27][28]

-

Experimental Design (SILAC or Label-Free Quantification):

-

SILAC: Grow two cell populations in media containing either "light" (normal) or "heavy" (¹³C, ¹⁵N-labeled) amino acids. Treat one population with this compound and the other with DMSO.

-

Label-Free: Prepare separate cell cultures for each condition (e.g., Control, DNA Damage, DNA Damage + this compound).

-

-

Procedure:

-

Sample Preparation: Treat and lyse cells as described for Western blotting.

-

Combine equal amounts of protein from "light" and "heavy" samples (for SILAC) or process samples individually (for label-free).

-

Reduce, alkylate, and digest the protein mixture into peptides using trypsin.

-

Phosphopeptide Enrichment: Incubate the peptide mixture with titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) beads to selectively enrich for phosphopeptides.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify the peptide sequences and their phosphorylation sites.

-

For SILAC, calculate the "heavy/light" ratio for each identified phosphopeptide. A significant decrease in this ratio for a specific phosphopeptide in the inhibitor-treated sample indicates it is a likely Chk2 substrate.

-

For label-free, compare the signal intensity of phosphopeptides across the different conditions. Phosphorylation sites that are induced by DNA damage but suppressed by this compound are candidate Chk2-dependent sites.

-

Conclusion

This compound, as a potent inhibitor of Chk2, disrupts the DNA damage response by preventing the phosphorylation of a host of critical downstream targets. This action abrogates cell cycle checkpoints and impairs DNA repair, providing a clear mechanism for sensitizing cancer cells to genotoxic therapies. The detailed understanding of these target interactions, supported by robust quantitative data and experimental methodologies, is essential for the continued development and clinical application of Chk2 inhibitors in oncology.

References

- 1. The Role of chk2 in Response to DNA Damage in Cancer Cells [sc.journals.umz.ac.ir]

- 2. academic.oup.com [academic.oup.com]

- 3. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Design Strategy for Checkpoint Kinase 2 Inhibitors Using Pharmacophore Modeling, Combinatorial Fusion, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Allosteric effects mediate CHK2 phosphorylation of the p53 transactivation domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mammalian Chk2 is a downstream effector of the ATM-dependent DNA damage checkpoint pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of G2/M events by Cdc25A through phosphorylation-dependent modulation of its stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chk2 Phosphorylation of BRCA1 Regulates DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. molbiolcell.org [molbiolcell.org]

- 16. p53 C-Terminal Phosphorylation by CHK1 and CHK2 Participates in the Regulation of DNA-Damage-induced C-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dual mode of degradation of Cdc25 A phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promega.com [promega.com]

- 19. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro kinase assay [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. merckmillipore.com [merckmillipore.com]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 25. Chemical genetic approach to identify substrates of CK2 kinase using Mass spectrometry [iris.univr.it]

- 26. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. KINASE-SUBSTRATE PROFILING [kinexus.ca]

Chk2-IN-1: A Selective Inhibitor of Checkpoint Kinase 2 for Research and Drug Development

An In-depth Technical Guide

Abstract

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a key transducer in the DNA damage response (DDR) pathway. Its activation, primarily by ataxia-telangiectasia mutated (ATM) kinase in response to DNA double-strand breaks, triggers a cascade of phosphorylation events leading to cell cycle arrest, DNA repair, or apoptosis. The central role of Chk2 in maintaining genomic integrity has positioned it as a compelling target for therapeutic intervention, particularly in oncology. Chk2-IN-1 is a potent and selective small molecule inhibitor of Chk2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of Chk2 inhibition.

Introduction to Chk2 and the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. To counteract these threats, cells have evolved a complex signaling network known as the DNA damage response (DDR).[1] A central player in the DDR is the ATM-Chk2 signaling pathway, which is primarily activated by DNA double-strand breaks (DSBs).[2] Upon activation by ATM, Chk2 phosphorylates a multitude of downstream substrates to orchestrate an appropriate cellular response.[3][4] Key substrates of Chk2 include:

-

p53: Phosphorylation of p53 by Chk2 on serine 20 (in humans) disrupts its interaction with MDM2, leading to p53 stabilization, accumulation, and activation of p53-dependent apoptosis and cell cycle arrest.[5][6]

-

Cdc25A and Cdc25C: Chk2-mediated phosphorylation of Cdc25A and Cdc25C phosphatases leads to their degradation or inactivation, respectively.[5][7] This prevents the activation of cyclin-dependent kinases (CDKs) and results in G1/S and G2/M cell cycle checkpoint arrest.[3]

-

BRCA1: Chk2 phosphorylates BRCA1, a key protein in homologous recombination-mediated DNA repair, highlighting its role in the broader DNA repair process.[5]

Given its multifaceted role in cell cycle control and apoptosis, selective inhibition of Chk2 presents a promising therapeutic strategy. In cancer cells with defective p53, inhibiting Chk2 could abrogate cell cycle checkpoints and enhance the efficacy of DNA-damaging agents.[5] Conversely, in normal tissues, Chk2 inhibition may offer a radioprotective effect by promoting cell cycle arrest and allowing time for DNA repair.[8]

This compound: A Potent and Selective Chk2 Inhibitor

This compound is a potent and selective, ATP-competitive inhibitor of Chk2. It is derived from the natural product hymenialdisine and has been shown to effectively block Chk2 activity both in vitro and in cellular contexts.[8]

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the Chk2 kinase. This prevents the autophosphorylation of Chk2 and the subsequent phosphorylation of its downstream substrates, thereby disrupting the DNA damage signaling cascade.

Potency and Selectivity

The inhibitory potency and selectivity of this compound have been evaluated in biochemical assays. The available data demonstrates significant selectivity for Chk2 over the closely related kinase Chk1.

| Kinase | IC50 (nM) | Reference |

| Chk2 | 13.5 | |

| Chk1 | 220.4 |

Table 1: In vitro inhibitory activity of this compound against Chk2 and Chk1 kinases.

Signaling Pathways and Experimental Workflows

Chk2 Signaling Pathway

The following diagram illustrates the central role of Chk2 in the DNA damage response pathway and the point of intervention for this compound.

References

- 1. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Chk2 Activation and Phosphorylation-Dependent Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioprotection by hymenialdisine-derived checkpoint kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Discovery and Development of Chk2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chk2-IN-1 is a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. Derived from the marine natural product hymenialdisine, this compound exhibits significant potential as a therapeutic agent, particularly in the context of cancer therapy and as a radioprotector for normal tissues. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Introduction to Chk2 and the DNA Damage Response

Checkpoint Kinase 2 (Chk2) is a key transducer in the DNA damage signaling cascade, primarily activated by DNA double-strand breaks (DSBs).[1] In response to genotoxic stress, the Ataxia-Telangiectasia Mutated (ATM) kinase phosphorylates and activates Chk2.[2] Activated Chk2, in turn, phosphorylates a variety of downstream substrates to orchestrate cellular responses such as cell cycle arrest, DNA repair, or apoptosis.[2] This function is crucial for maintaining genomic stability and preventing the proliferation of cells with damaged DNA.[2]

Given its central role in the DDR, Chk2 has emerged as a compelling target for therapeutic intervention. Inhibition of Chk2 can sensitize cancer cells, particularly those with defects in other DNA repair pathways, to DNA-damaging agents like chemotherapy and radiation.[3] Conversely, inhibiting Chk2 in normal, healthy cells can provide a radioprotective effect by temporarily halting the apoptotic response to radiation-induced DNA damage, allowing more time for DNA repair.[3][4]

The Chk2 Signaling Pathway

The Chk2 signaling pathway is a critical component of the cellular response to DNA double-strand breaks. The pathway is initiated by the sensing of DNA damage by the MRN complex (Mre11-Rad50-Nbs1), which recruits and activates the ATM kinase. ATM then phosphorylates Chk2 at Threonine 68 (Thr68), leading to Chk2 dimerization and subsequent autophosphorylation at other sites, including Serine 516 (Ser516), resulting in its full activation. Activated Chk2 then phosphorylates a range of downstream effectors to mediate the cellular response.

Discovery and Synthesis of this compound